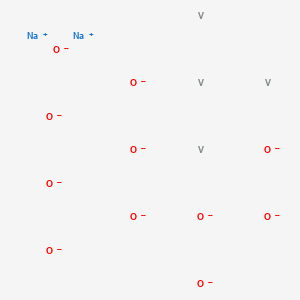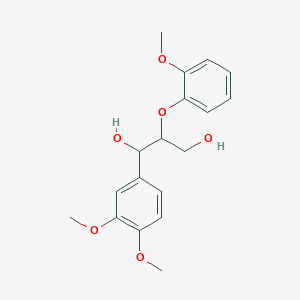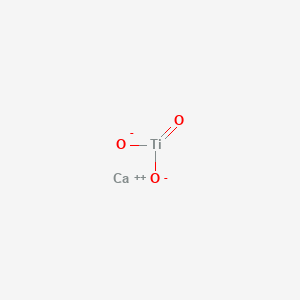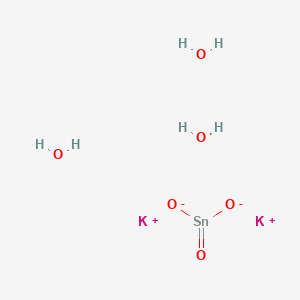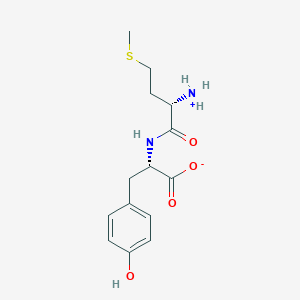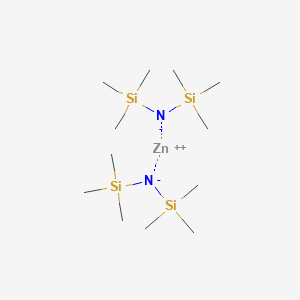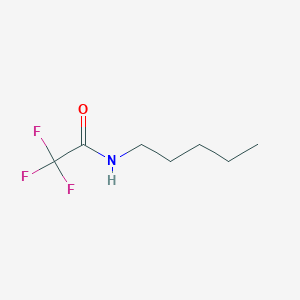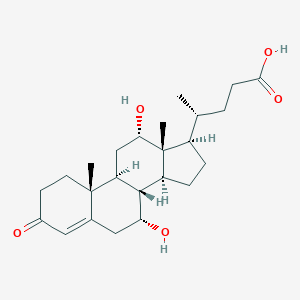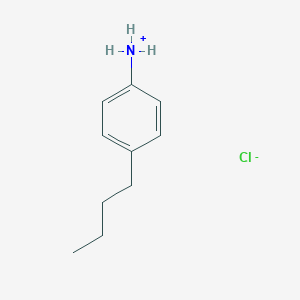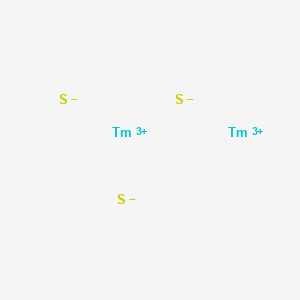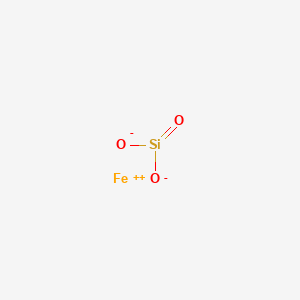
dioxido(oxo)silane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H4SiO4), iron(2++) salt (1:2) typically involves the reaction of silicic acid with a ferrous salt, such as ferrous sulfate or ferrous chloride. The reaction is carried out in an aqueous medium, where the silicic acid and ferrous ions combine to form the desired compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of silicic acid (H4SiO4), iron(2++) salt (1:2) may involve large-scale reactions using similar principles as the laboratory synthesis. The raw materials, such as silicic acid and ferrous salts, are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The resulting compound is then purified and dried for further use.
Analyse Des Réactions Chimiques
Types of Reactions
dioxido(oxo)silane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The ferrous ions in the compound can be oxidized to ferric ions (iron(3++)).
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silicic acid component can participate in substitution reactions with other silicates or silicic acids.
Common Reagents and Conditions
Common reagents used in reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and other silicates. The reaction conditions, such as temperature, pH, and solvent, are chosen based on the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) depend on the type of reaction. For example, oxidation reactions may produce ferric silicates, while reduction reactions may yield elemental iron and silicic acid.
Applications De Recherche Scientifique
dioxido(oxo)silane;iron(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various iron-silicate compounds.
Biology: Investigated for its potential role in biological systems, such as iron transport and storage.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of materials with specific properties, such as catalysts and adsorbents.
Mécanisme D'action
The mechanism of action of silicic acid (H4SiO4), iron(2++) salt (1:2) involves the interaction of the ferrous ions with other molecules or ions. The ferrous ions can participate in redox reactions, acting as either an oxidizing or reducing agent. The silicic acid component can form complexes with other silicates, influencing the overall reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silicic acid (H4SiO4), iron(3++) salt (12): Contains ferric ions instead of ferrous ions, leading to different reactivity and applications.
Silicic acid (H4SiO4), calcium salt (12): Contains calcium ions instead of iron ions, used in different industrial applications.
Silicic acid (H4SiO4), magnesium salt (12): Contains magnesium ions, with distinct properties and uses.
Uniqueness
dioxido(oxo)silane;iron(2+) is unique due to the presence of ferrous ions, which impart specific redox properties to the compound. This makes it suitable for applications where reducing or oxidizing conditions are required. Additionally, the combination of silicic acid and ferrous ions can lead to the formation of unique structures and materials with specific properties.
Propriétés
Numéro CAS |
13478-48-3 |
|---|---|
Formule moléculaire |
FeO3Si |
Poids moléculaire |
131.93 g/mol |
Nom IUPAC |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
Clé InChI |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
SMILES canonique |
[O-][Si](=O)[O-].[Fe+2] |
Key on ui other cas no. |
13478-48-3 10179-73-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


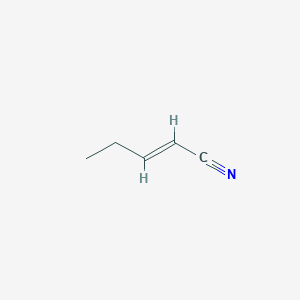
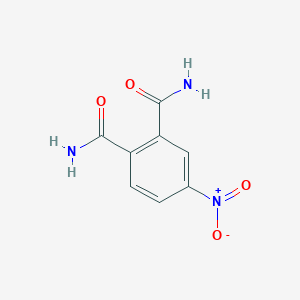
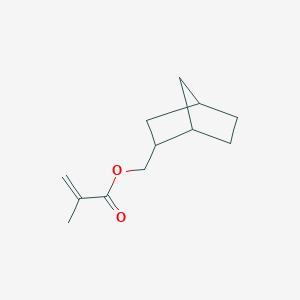
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
